![molecular formula C16H15BrClNOS B4115537 N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, commonly known as BCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity.
Scientific Research Applications
BCTP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the activity of N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, which is implicated in the pathophysiology of these disorders. BCTP has also been used as a tool compound in preclinical studies to investigate the role of N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide in various physiological processes.
Mechanism of Action
BCTP acts as a selective antagonist of N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Upon activation, N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide modulates the activity of various intracellular signaling pathways, including the phospholipase C, protein kinase C, and extracellular signal-regulated kinase pathways. By blocking the activity of N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, BCTP modulates these signaling pathways and alters various physiological processes.
Biochemical and Physiological Effects:
BCTP has been shown to modulate various biochemical and physiological processes, including synaptic plasticity, learning, and memory. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA. BCTP has been shown to have anxiolytic and antidepressant-like effects in preclinical studies, suggesting its potential therapeutic applications in these disorders.
Advantages and Limitations for Lab Experiments
BCTP has several advantages for lab experiments, including its high selectivity and potency for N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, its well-characterized mechanism of action, and its availability as a tool compound. However, BCTP also has some limitations, including its poor solubility in water and its potential off-target effects.
Future Directions
There are several future directions for research on BCTP, including its potential therapeutic applications in various neurological and psychiatric disorders, its potential use as a tool compound to investigate the role of N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide in various physiological processes, and the development of more potent and selective N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide antagonists. Further research is also needed to investigate the safety and efficacy of BCTP in preclinical and clinical studies.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZRKVEVWKAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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